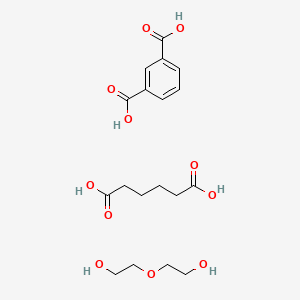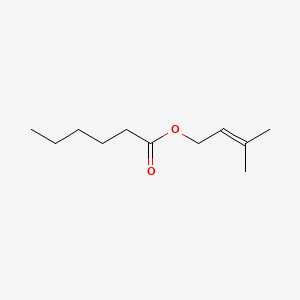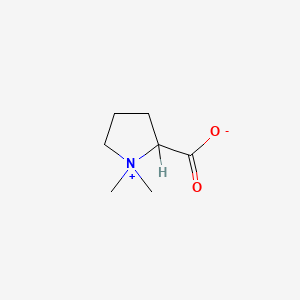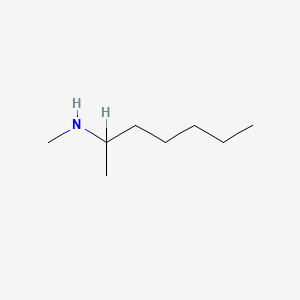
2-Amino-2-methyl-4-phenylbutanoic acid
Descripción general
Descripción
2-Amino-2-methyl-4-phenylbutanoic acid (also known as AMPB or L-AP4) is a synthetic compound that has been widely used in scientific research due to its unique properties. It was first synthesized in 1977 by Curtis and Watkins, and since then, it has been used in a variety of studies to investigate the mechanisms of neurotransmission and synaptic plasticity.
Aplicaciones Científicas De Investigación
Quantum Computational and Spectroscopic Studies
Research on 2-Amino-2-methyl-4-phenylbutanoic acid and its derivatives has involved quantum computational and spectroscopic studies. One study examined the compound using density functional theory (DFT) calculations and compared these with experimental spectroscopic data (FT-IR, FT-Raman, UV-Visible spectra). This research highlighted the compound's potential in nonlinear optical (NLO) properties and molecular docking, which could be relevant for drug identification (Raajaraman, Sheela, & Muthu, 2019).
X-ray Crystallography for Stereochemistry Determination
Another aspect of research has involved the use of X-ray crystallography to determine the stereochemistry of derivatives of 2-Amino-2-methyl-4-phenylbutanoic acid. This was particularly important in the study of bestatin, a compound known for its inhibition of certain aminopeptidases (Nakamura et al., 1976).
Synthesis and Derivative Formation
Research has also focused on the synthesis of derivatives of 2-Amino-2-methyl-4-phenylbutanoic acid, highlighting its chemical versatility. For instance, tetrazole-containing derivatives were prepared to explore the reactivity of its amino and carboxy terminal groups (Putis, Shuvalova, & Ostrovskii, 2008).
Antagonistic Activity
In the field of biochemistry, 2-Amino-3-phenylbutanoic acid, a closely related compound, was found to exhibit antagonistic properties, such as inhibiting the incorporation of thienylalanine in Escherichia coli, indicating potential for specific biological interactions and therapeutic applications (Edelson & Keeley, 1963).
Synthetic Routes for Pharmaceutical Intermediates
The compound has been studied as a key intermediate in the synthesis of pharmaceuticals like aminopeptidase inhibitors. Various synthetic routes have been explored for its efficient production, with an emphasis on cost-effectiveness and commercial viability (Huang Yibo, 2013).
Oxidation and Toxicity Studies
In environmental science, derivatives of 2-Amino-2-methyl-4-phenylbutanoic acid have been used as markers in the study of toxins. For instance, the oxidation of microcystins in cyanobacterial samples produced a derivative that could be analyzed to quantify total microcystins, indicating its utility in environmental monitoring (Wu et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-2-methyl-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKTNAAGCQMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-4-phenylbutanoic acid | |
CAS RN |
5472-95-7 | |
| Record name | NSC29628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



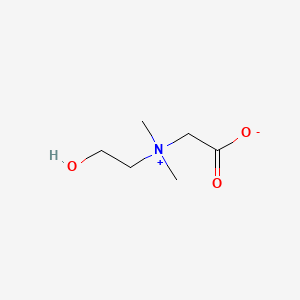
![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)
